
Picropodophyllin-1-ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picropodophyllin-1-ethyl ether, also known as PPP1E, is a synthetic compound that has gained attention in recent years due to its potential applications in cancer research. PPP1E is a derivative of podophyllotoxin, a natural compound found in certain plants, and has been shown to have potent anti-cancer properties.
Mecanismo De Acción
Picropodophyllin-1-ethyl ether exerts its anti-cancer effects by inhibiting a protein called insulin-like growth factor-1 receptor (IGF-1R). IGF-1R is a key regulator of cell growth and survival, and is often overexpressed in cancer cells. By inhibiting IGF-1R, Picropodophyllin-1-ethyl ether can induce cancer cell death and prevent further growth and proliferation.
Biochemical and Physiological Effects:
Picropodophyllin-1-ethyl ether has been shown to have a number of biochemical and physiological effects in addition to its anti-cancer properties. For example, Picropodophyllin-1-ethyl ether has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may contribute to its anti-cancer effects by preventing the growth of tumors. Picropodophyllin-1-ethyl ether has also been shown to inhibit the activity of certain enzymes that are involved in inflammation, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Picropodophyllin-1-ethyl ether has several advantages as a research tool in the lab. It is relatively easy to synthesize and is stable under a variety of conditions. Picropodophyllin-1-ethyl ether also has potent anti-cancer properties, making it useful for studying cancer cell growth and survival. However, there are also some limitations to using Picropodophyllin-1-ethyl ether in lab experiments. For example, Picropodophyllin-1-ethyl ether can be toxic to normal cells at high concentrations, which may limit its usefulness in certain assays. Additionally, Picropodophyllin-1-ethyl ether has not yet been extensively studied in humans, so its safety and efficacy as a potential cancer treatment are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on Picropodophyllin-1-ethyl ether. One area of interest is the development of new Picropodophyllin-1-ethyl ether derivatives that may have even greater anti-cancer activity. Another potential direction is the investigation of Picropodophyllin-1-ethyl ether in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Finally, further studies are needed to determine the safety and efficacy of Picropodophyllin-1-ethyl ether in humans, which may ultimately lead to its development as a cancer treatment.
Métodos De Síntesis
Picropodophyllin-1-ethyl ether can be synthesized through a series of chemical reactions, starting with the isolation of podophyllotoxin from the roots of the Podophyllum plant. Podophyllotoxin is then modified through esterification and other chemical reactions to produce Picropodophyllin-1-ethyl ether.
Aplicaciones Científicas De Investigación
Picropodophyllin-1-ethyl ether has been extensively studied as a potential anti-cancer agent. Research has shown that Picropodophyllin-1-ethyl ether can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. Picropodophyllin-1-ethyl ether has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel.
Propiedades
Número CAS |
106709-55-1 |
|---|---|
Nombre del producto |
Picropodophyllin-1-ethyl ether |
Fórmula molecular |
C24H26O8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(5R,5aR,8aS,9R)-5-ethoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C24H26O8/c1-5-29-22-14-9-17-16(31-11-32-17)8-13(14)20(21-15(22)10-30-24(21)25)12-6-18(26-2)23(28-4)19(7-12)27-3/h6-9,15,20-22H,5,10-11H2,1-4H3/t15-,20+,21+,22-/m0/s1 |
Clave InChI |
STGBBEULPHACPI-RGXPITOMSA-N |
SMILES isomérico |
CCO[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES canónico |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Otros números CAS |
106709-55-1 |
Sinónimos |
picropodophyllin-1-ethyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)


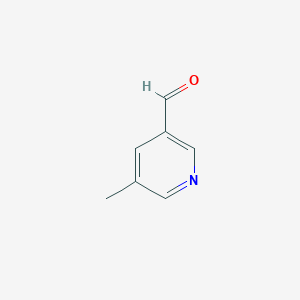

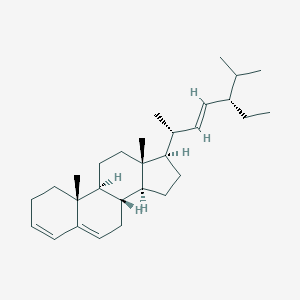
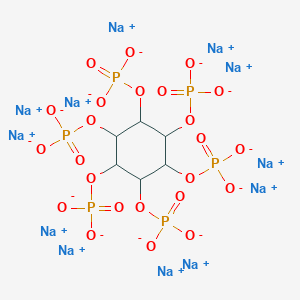
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)
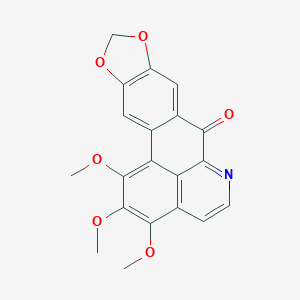

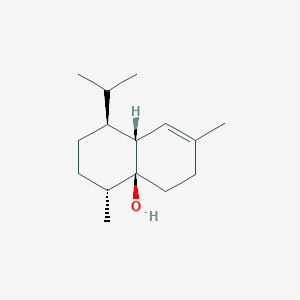
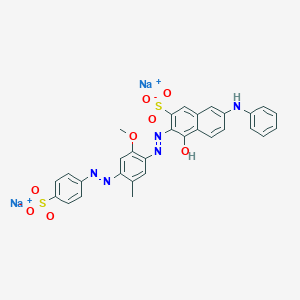
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)